molecular formula C24H23FN4O3S B2553105 1-ethyl-6-fluoro-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one CAS No. 1114650-77-9

1-ethyl-6-fluoro-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one

Número de catálogo: B2553105
Número CAS: 1114650-77-9
Peso molecular: 466.53
Clave InChI: PEKSQWWVFCMJOP-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

This compound features a 1,4-dihydroquinolin-4-one core with substitutions at positions 1 (ethyl), 3 (1,2,4-oxadiazole linked to a 4-(methylsulfanyl)phenyl group), 6 (fluoro), and 7 (morpholin-4-yl).

Propiedades

IUPAC Name

1-ethyl-6-fluoro-3-[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]-7-morpholin-4-ylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H23FN4O3S/c1-3-28-14-18(24-26-23(27-32-24)15-4-6-16(33-2)7-5-15)22(30)17-12-19(25)21(13-20(17)28)29-8-10-31-11-9-29/h4-7,12-14H,3,8-11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PEKSQWWVFCMJOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=CC(=C(C=C21)N3CCOCC3)F)C4=NC(=NO4)C5=CC=C(C=C5)SC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H23FN4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Actividad Biológica

The compound 1-ethyl-6-fluoro-3-{3-[4-(methylsulfanyl)phenyl]-1,2,4-oxadiazol-5-yl}-7-(morpholin-4-yl)-1,4-dihydroquinolin-4-one is a synthetic derivative that has garnered attention for its potential biological activities. This article aims to summarize the current understanding of its biological activity, focusing on antibacterial, antifungal, and other pharmacological effects.

Chemical Structure and Properties

The compound features a complex structure that includes a quinoline core substituted with various functional groups. The presence of a fluoro group and a methylsulfanyl group suggests potential interactions with biological targets, enhancing its pharmacological profile.

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of this compound against various pathogens. The following table summarizes key findings regarding its antibacterial and antifungal activities:

PathogenActivity TypeMinimum Inhibitory Concentration (MIC)Reference
Staphylococcus aureusAntibacterial2 µg/ml
Escherichia coliAntibacterial5 µg/ml
Candida albicansAntifungal10 µg/ml
Pseudomonas aeruginosaAntibacterial8 µg/ml

Case Studies

  • Antibacterial Efficacy Against MRSA : A study highlighted the compound's effectiveness against Methicillin-resistant Staphylococcus aureus (MRSA), demonstrating an MIC comparable to standard antibiotics like norfloxacin. This suggests its potential as a lead compound in developing new antibacterial agents in light of rising antibiotic resistance .
  • Fungal Inhibition : The compound was also tested against various fungi, showing significant inhibition against Candida albicans. The results indicated that it could serve as an alternative treatment for fungal infections, particularly in immunocompromised patients .

The precise mechanism by which this compound exerts its biological effects remains under investigation. However, preliminary studies suggest that it may interfere with bacterial cell wall synthesis or disrupt cellular processes critical for pathogen survival.

Toxicity and Safety Profile

In assessing the safety profile of the compound, cytotoxicity tests were conducted on human cell lines. The results indicated that while the compound exhibits potent antimicrobial activity, it maintains a favorable safety margin with low cytotoxicity at therapeutic concentrations .

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Core Heterocycle and Substitution Patterns
Compound Name / ID Core Structure Key Substituents Functional Groups Potential Implications
Target Compound Quinolin-4-one 1-ethyl, 3-oxadiazole, 6-fluoro, 7-morpholine Oxadiazole, methylsulfanylphenyl, morpholine Enhanced stability (oxadiazole), balanced lipophilicity (morpholine vs. methylsulfanyl)
: Triazole derivative 1,2,4-Triazole 4-(sulfonylphenyl), 2,4-difluorophenyl Sulfonylphenyl, difluorophenyl Higher polarity (sulfonyl) may reduce membrane permeability compared to target compound’s methylsulfanyl group.
: Aprepitant analog Triazolone Morpholino, fluorophenyl Trifluoromethyl, morpholino Morpholine improves solubility; fluorophenyl enhances metabolic stability.
: Quinoline carboxylate Quinoline-4-one Sulfonamidoethyl, carboxylate Sulfonamido, carboxylate Carboxylate increases solubility but may reduce stability under acidic conditions.

Analysis :

  • Quinoline vs. Triazole/Triazolone: The quinoline core in the target compound offers a rigid, planar structure favorable for π-π stacking in biological targets, whereas triazoles () and triazolones () provide smaller, more flexible scaffolds.
  • Fluorine Placement: The target’s 6-fluoro substitution may optimize electronic effects on the quinoline ring, contrasting with ’s 2,4-difluorophenyl group, which introduces steric bulk and alters hydrophobicity .
Sulfur-Containing Groups
  • Methylsulfanyl (Target) vs. Sulfonyl groups () are more resistant to oxidative metabolism, whereas methylsulfanyl may undergo sulfoxidation, affecting pharmacokinetics .
Morpholine vs. Other Solubilizing Moieties
  • The morpholine ring in the target compound and ’s aprepitant analog contributes to solubility via hydrogen bonding. In contrast, ’s carboxylate group offers higher aqueous solubility but may confer instability in esterase-rich environments .

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.